molecular formula C16H13FN4O4S B4367065 N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4367065
M. Wt: 376.4 g/mol
InChI Key: MYEUDYAMONXVOF-UHFFFAOYSA-N
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Description

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a 2-fluorobenzyl group and a nitrobenzenesulfonamide moiety, making it a subject of study for its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-fluorobenzyl bromide with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The nitrobenzenesulfonamide moiety is introduced through a sulfonation reaction, where the pyrazole intermediate is treated with 3-nitrobenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent production. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-throughput screening and process optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules, such as:

Uniqueness

What sets N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE apart is its unique combination of a pyrazole ring with a nitrobenzenesulfonamide moiety. This structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O4S/c17-16-7-2-1-4-12(16)10-20-11-13(9-18-20)19-26(24,25)15-6-3-5-14(8-15)21(22)23/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUDYAMONXVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
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N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE

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